ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE
Overview
Description
Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound is notable for its complex structure, which includes an ester functional group, an isopropylamino group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE typically involves the esterification of a carboxylic acid with an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction scheme is as follows:
Esterification: The carboxylic acid reacts with ethanol in the presence of sulfuric acid to form the ester.
Amidation: The ester is then reacted with isopropylamine to introduce the isopropylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form primary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and amide functionalities.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ETHYL ({2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, similar in structure but lacking the isopropylamino group.
Uniqueness
Ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate is unique due to its combination of ester, amide, and aromatic functionalities. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler esters.
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-(propan-2-ylcarbamoyl)anilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-20-14(19)13(18)16-11-8-6-5-7-10(11)12(17)15-9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMAIROFLYALG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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